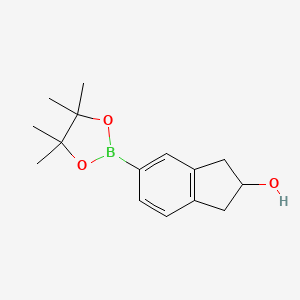

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

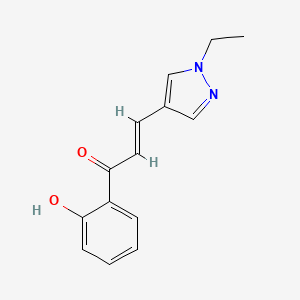

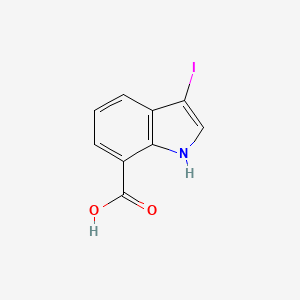

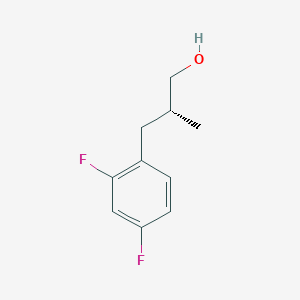

Compounds with a structure similar to “5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol” often contain a boronic ester group and a heterocyclic ring . These compounds are usually organic intermediates used in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . The structure of the synthesized compound is usually confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray diffraction and density functional theory (DFT) . The results from DFT calculations often agree with the experimental crystal structures .Chemical Reactions Analysis

Boronic ester compounds like “5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol” are known to undergo several types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Intermediates

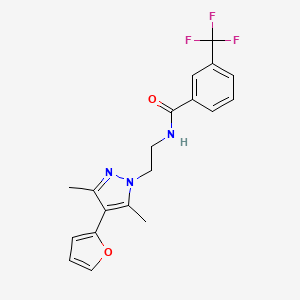

Organoboron compounds play a crucial role in organic synthesis. Aryl borates, including our compound of interest, are highly stable, low-toxicity intermediates. They find applications in various transformation processes, such as protecting diols, asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions. In drug research, boronic acid compounds serve as enzyme inhibitors or specific ligand drugs. Additionally, they are used in treating tumors, microbial infections, and anticancer drugs. Boronic ester bonds are also employed in constructing stimulus-responsive drug carriers, allowing controlled drug release based on environmental cues like pH, glucose levels, and ATP .

Fluorescent Probes and Sensing Applications

Boronic acid compounds exhibit fluorescence properties, making them useful as probes for detecting specific molecules. For instance:

- Catecholamines : Boronic acid derivatives can detect catecholamines, which are neurotransmitters and hormones. These applications find relevance in biological and environmental sensing .

Drug Carriers and Controlled Release Systems

Boronic ester bonds are integral to constructing drug carriers with specific advantages:

- Types of Drug Carriers : Examples include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica. These carriers can deliver anticancer drugs, insulin, and genes .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Boronic acid compounds are very important organic and chemical products . They are often used in the organic synthesis of drugs, and in the research of drug application, they are usually used as enzyme inhibitors or specific ligand drugs . They also have potential applications in the fields of medicine, organic synthesis, and fine chemicals .

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-6-5-10-8-13(17)9-11(10)7-12/h5-7,13,17H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQAPUOZFZWOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(C3)O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide](/img/structure/B2541980.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2541986.png)